molecular formula C10H14N5O7P B1250478 8-hydroxy-dAMP

8-hydroxy-dAMP

Cat. No. B1250478
M. Wt: 347.22 g/mol
InChI Key: QFGWDFAYOAGQDH-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-oxo-dAMP is a purine 2'-deoxyribonucleoside 5'-diphosphate that is the 8-oxo derivative of dADP. It derives from a 2'-deoxyadenosine 5'-monophosphate. It is a conjugate acid of an 8-oxo-dAMP(2-). It is a tautomer of an 8-hydroxy-dAMP.

Scientific Research Applications

  • Supramolecular Chemistry :8-Hydroxyquinoline, a derivative of 8-hydroxy-dAMP, is used in supramolecular chemistry for synthesizing new sensors, emitting devices, and self-assembled aggregates. Its special properties have led to a renaissance in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).

  • Biomarker of Oxidative Damage :8-hydroxy-2'-deoxyguanosine (8-OHdG), closely related to this compound, is a biomarker for oxidative DNA damage. It's used in various studies, including clinical depression research to understand the pathophysiological effects of depression (Forlenza & Miller, 2006).

  • Methodology for Quantification :A high-throughput and sensitive methodology has been developed for the quantification of urinary 8-hydroxy-2'-deoxyguanosine, using gas chromatography-mass spectrometry. This is significant for large population studies (Lin et al., 2004).

  • Study of DNA Replication Errors :8-hydroxyguanine (8-OH-G), a part of the this compound group, has been studied in human and mouse gene fragments to analyze the kinetics of DNA synthesis and its error-prone nature during replication (Jałoszyński, Ohashi, Ohmori, & Nishimura, 2005).

  • Immune Sensing and Autoimmunity :Oxidative DNA modifications, such as 8-hydroxyguanosine, have been implicated in immune sensing and autoimmune diseases. The modification can decrease susceptibility to TREX1-mediated degradation and potentiate STING-dependent immune sensing (Gehrke et al., 2013).

  • Oxidative Stress Biomarker Analysis :The development of high-performance liquid chromatography-electrospray tandem mass spectrometry for analyzing 8-hydroxy-2'-deoxyguanosine in urine as a biomarker of oxidative stress (Harri et al., 2007).

  • Biomarker for Parkinson Disease Progression :Urinary 8-hydroxydeoxyguanosine levels serve as a biomarker for evaluating the progression of Parkinson's disease, with levels increasing with the stage of the disease (Sato, Mizuno, & Hattori, 2005).

  • Oxidative DNA Damage from Nanomaterial Exposure :8-OHdG is used to study oxidative DNA damage caused by occupational exposure to nanomaterials. It's a significant biomarker in assessing the impact of different nanomaterials on human health (Shekaftik & Nasirzadeh, 2021).

  • Corrosion Detection in Epoxy Coatings :8-Hydroxyquinoline is used as a sensitive indicator for detecting corrosion in epoxy-coated materials, highlighting its application in material science and engineering (Roshan, Dariani, & Mokhtari, 2018).

  • Methodology for Analyzing Urinary 8-OHdG :A methodology for the analysis of 8-OHdG in urine using high-performance liquid chromatography with electrochemical detection has been developed, enhancing the detection and analysis of this biomarker (Martinis & Bianchi, 2002).

  • Real-time Monitoring of Oxidative DNA Damage :Assessment of oxidative DNA damage and repair at the single cellular level has been made possible through real-time monitoring of the 8-OHdG biomarker. This methodology is crucial for understanding various diseases at a cellular level (Prabhulkar & Li, 2010).

  • Insights in Medicinal Chemistry :8-Hydroxyquinoline and its derivatives are significant in medicinal chemistry due to their wide range of biological activities, offering potential treatment avenues for several diseases, including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

  • Lead(II) Ions Adsorption :8-Hydroxy quinoline has been immobilized onto bentonite for the adsorption of lead(II) ions from aqueous solutions, demonstrating its utility in environmental cleanup and heavy metal pollutant removal (Ozcan, Gök, & Ozcan, 2009).

  • Damping Property Study in Materials Science :8-Hydroxy compounds are studied for their damping properties in materials like thermoplastic polyurethane, contributing to the development of high-performance materials (Zhou et al., 2018).

properties

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-7-9(13-3-12-8)15(10(17)14-7)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H,14,17)(H2,11,12,13)(H2,18,19,20)/t4-,5+,6+/m0/s1

InChI Key

QFGWDFAYOAGQDH-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)N)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)COP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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